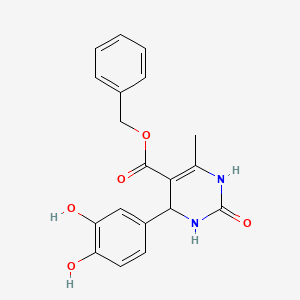![molecular formula C29H38N2O5S B12526539 1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one CAS No. 697751-67-0](/img/structure/B12526539.png)
1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one is a complex organic compound that features a thioxanthene core structure with two hydroxypropoxy groups and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one typically involves multiple steps. One common method involves the reaction of 9H-thioxanthen-9-one with 2-hydroxy-3-(piperidin-1-yl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The thioxanthene core can be reduced to form dihydrothioxanthene derivatives.
Substitution: The piperidine moieties can be substituted with other amine groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction of the thioxanthene core can produce dihydrothioxanthene derivatives.
Scientific Research Applications
1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one involves its interaction with specific molecular targets. The piperidine moieties can interact with receptors or enzymes, modulating their activity. The hydroxy groups may also play a role in the compound’s bioactivity by forming hydrogen bonds with target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[2-hydroxy-3-(morpholin-1-yl)propoxy]-9H-thioxanthen-9-one: Similar structure but with morpholine instead of piperidine.
1,4-Bis[2-hydroxy-3-(pyrrolidin-1-yl)propoxy]-9H-thioxanthen-9-one: Similar structure but with pyrrolidine instead of piperidine.
Uniqueness
1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one is unique due to the presence of piperidine moieties, which can impart specific biological activities and chemical properties. The combination of hydroxy groups and piperidine rings in the thioxanthene core structure makes this compound versatile for various applications.
Properties
CAS No. |
697751-67-0 |
|---|---|
Molecular Formula |
C29H38N2O5S |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
1,4-bis(2-hydroxy-3-piperidin-1-ylpropoxy)thioxanthen-9-one |
InChI |
InChI=1S/C29H38N2O5S/c32-21(17-30-13-5-1-6-14-30)19-35-24-11-12-25(36-20-22(33)18-31-15-7-2-8-16-31)29-27(24)28(34)23-9-3-4-10-26(23)37-29/h3-4,9-12,21-22,32-33H,1-2,5-8,13-20H2 |
InChI Key |
RJFVELJZXDBYNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(COC2=C3C(=C(C=C2)OCC(CN4CCCCC4)O)SC5=CC=CC=C5C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


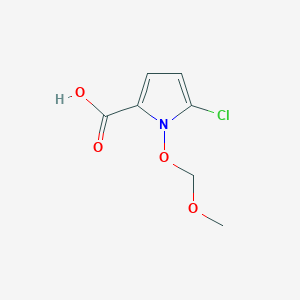
![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)
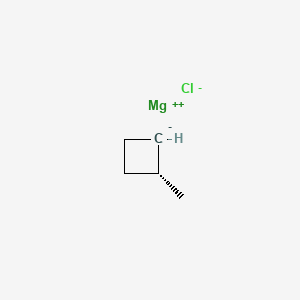

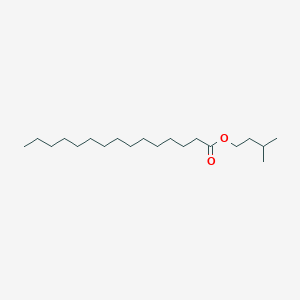
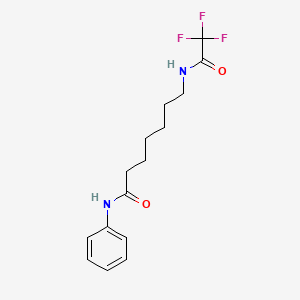
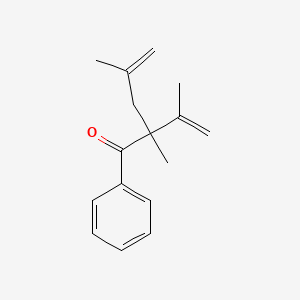
![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)

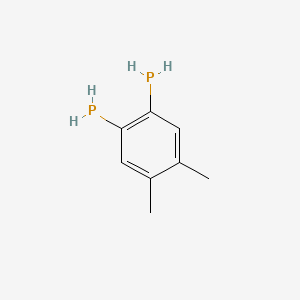
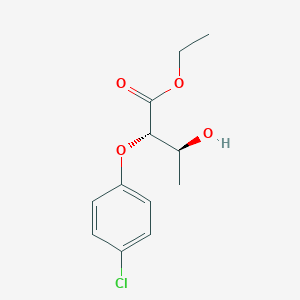
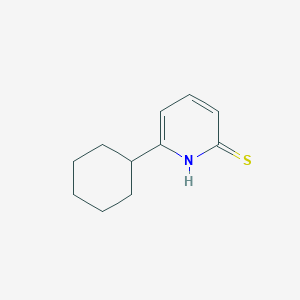
![Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-](/img/structure/B12526530.png)
